molecular formula C10H8N2O2 B11906644 4-Methoxy-1-oxoisoindoline-5-carbonitrile

4-Methoxy-1-oxoisoindoline-5-carbonitrile

Cat. No.: B11906644
M. Wt: 188.18 g/mol
InChI Key: XCBMDZSWSJEBPU-UHFFFAOYSA-N
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Description

4-Methoxy-1-oxoisoindoline-5-carbonitrile (CAS 1427445-94-0) is a chemical compound with a molecular formula of C10H8N2O2 and a molecular weight of 188.18 g/mol. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anti-cancer agents. It serves as a key synthetic intermediate or core structure in the design and synthesis of substituted oxoisoindoline compounds, which are being investigated for their therapeutic potential . These classes of compounds are explored for their ability to treat cancers, as detailed in international patent applications . The compound is intended for research purposes only and is not for human or diagnostic use. Researchers can leverage this high-purity material in their discovery programs for synthesizing potential drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-methoxy-1-oxo-2,3-dihydroisoindole-5-carbonitrile

InChI

InChI=1S/C10H8N2O2/c1-14-9-6(4-11)2-3-7-8(9)5-12-10(7)13/h2-3H,5H2,1H3,(H,12,13)

InChI Key

XCBMDZSWSJEBPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1CNC2=O)C#N

Origin of Product

United States

Chemical Reactivity and Derivatization of 4 Methoxy 1 Oxoisoindoline 5 Carbonitrile

Transformations of the Carbonitrile Moiety within the Isoindolinone Structure

The carbonitrile group is a versatile functional group that can undergo a variety of transformations to yield different functionalities such as carboxylic acids, amides, and amines.

Hydrolysis and Amidation Reactions of the Carbonitrile Group

The hydrolysis of the nitrile group represents a fundamental transformation, typically proceeding under either acidic or basic conditions to yield a carboxylic acid. In the context of 4-Methoxy-1-oxoisoindoline-5-carbonitrile, this reaction would lead to the formation of 4-methoxy-1-oxo-1,3-dihydroisoindoline-5-carboxylic acid.

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. youtube.com This process forms an intermediate that, upon workup, yields the carboxylate salt, which is then protonated to the carboxylic acid. chemistrysteps.com The reaction can often be stopped at the intermediate amide stage (4-methoxy-1-oxoisoindoline-5-carboxamide) by using milder conditions, such as lower temperatures. youtube.com

Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. chemistrysteps.com This pathway also proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion under the reaction conditions. youtube.com

Table 1: Predicted Transformations of the Carbonitrile Group

Reaction TypeTypical ReagentsProductNotesFull Hydrolysis (Acidic)H2SO4/H2O, heat4-methoxy-1-oxo-1,3-dihydroisoindoline-5-carboxylic acidProceeds via an amide intermediate.Full Hydrolysis (Basic)NaOH/H2O, heat; then H3O+4-methoxy-1-oxo-1,3-dihydroisoindoline-5-carboxylic acidForms carboxylate salt before acidic workup.Partial Hydrolysis (Amidation)H2O2, base; or mild acid4-methoxy-1-oxoisoindoline-5-carboxamideRequires controlled, milder conditions to prevent full hydrolysis.ReductionH2/Raney Ni; or LiAlH4[4-(aminomethyl)-7-methoxyisoindolin-1-one]A powerful reduction to the corresponding primary amine.Nucleophilic AdditionR-MgBr; then H3O+(5-acyl-4-methoxyisoindolin-1-one)Forms a ketone after hydrolysis of the intermediate imine.

Reduction and Amination Pathways of the Nitrile Moiety

The reduction of the nitrile group to a primary amine is a key transformation that provides access to a new range of derivatives. This can be achieved through several methods, most commonly catalytic hydrogenation or the use of chemical reducing agents. Catalytic hydrogenation using catalysts such as Raney Nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere would convert the nitrile to [4-(aminomethyl)-7-methoxyisoindolin-1-one].

Alternatively, chemical reduction using strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent is also effective for this transformation. The resulting primary amine is a valuable intermediate for further functionalization, such as acylation or alkylation reactions.

Nucleophilic Additions to the Carbonitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. For instance, reacting this compound with a Grignard reagent would lead to the corresponding 5-acyl-4-methoxyisoindolin-1-one derivative. This reaction pathway is a powerful tool for carbon-carbon bond formation. The synthesis of related 3,3-disubstituted isoindolinones has been demonstrated through the addition of nucleophiles to 2-acetylbenzonitriles, highlighting the reactivity of the nitrile group in forming the core structure itself. researchgate.net

Modifications of the Methoxy (B1213986) Group on the Isoindolinone Ring

The methoxy group attached to the aromatic ring is another site for chemical modification, primarily through demethylation to a hydroxyl group or by influencing substitution patterns on the aromatic ring.

Demethylation and Alkylation Reactions of the Methoxy Group

The conversion of the methoxy group to a hydroxyl group (demethylation) is a common and crucial transformation in the synthesis of many biologically active molecules. This unmasks a phenol, 4-hydroxy-1-oxoisoindoline-5-carbonitrile, which can then be used for further derivatization. Several reagents are known to effect O-demethylation of aryl methyl ethers. chem-station.com

Boron Tribromide (BBr₃) : This is a powerful and often preferred reagent for cleaving aryl methyl ethers. chem-station.com The reaction proceeds via a Lewis acid-base complex formation, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

Aluminum Chloride (AlCl₃) : As a strong Lewis acid, AlCl₃ can also be used for demethylation, often requiring heat. chem-station.com

Strong Brønsted Acids : Reagents like 47% hydrobromic acid (HBr) can cleave the ether bond upon heating by protonating the ether oxygen, followed by nucleophilic attack by the bromide ion. chem-station.com

Thiolates : Nucleophilic demethylation can be achieved using alkyl thiols, such as dodecanethiol, in a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP). chem-station.com

The efficiency of these reactions can be influenced by other substituents on the aromatic ring. Electron-withdrawing groups, such as the carbonitrile at the 5-position, are known to retard the rate of demethylation. nih.gov

Once the hydroxyl group is unmasked, it can be readily alkylated under standard Williamson ether synthesis conditions (e.g., using an alkyl halide in the presence of a base like K₂CO₃) to introduce a variety of new ether linkages.

Table 2: Common Reagents for O-Demethylation of Aryl Methoxy Ethers

ReagentTypical ConditionsMechanism TypeAdvantages/DisadvantagesBoron Tribromide (BBr3)DCM, -78 °C to rtLewis AcidHigh reactivity, effective but moisture-sensitive and corrosive. chem-station.comAluminum Chloride (AlCl3)DCM or MeNO2, heatLewis AcidStrong Lewis acid, but less reactive than BBr3. chem-station.comHydrobromic Acid (47% HBr)Neat or in AcOH, heat (~130 °C)Brønsted AcidSimple procedure, but requires harsh, high-temperature conditions. chem-station.comAcidic Lithium Bromide (ACLB)LiBr, HCl, heat (~110 °C)Brønsted Acid/NucleophileEffective under moderate conditions, but electron-withdrawing groups can slow the reaction. nih.govAlkyl Thiols (e.g., Dodecanethiol)NMP or DMSO, base, heat (~130 °C)Nucleophilic (SNAr)Avoids strong acids, but requires high temperatures and specific solvents. chem-station.com

Aromatic Substitution Reactions on the Methoxy-Substituted Isoindolinone Ring

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is directed by the existing substituents. The methoxy group at C-4 is a powerful activating, ortho-, para-director. The lactam ring and the carbonitrile at C-5 are both deactivating, meta-directing groups.

Analyzing the available positions for substitution (C-6 and C-7):

Position C-7 : This position is para to the strongly activating methoxy group and meta to the deactivating carbonitrile group.

Position C-6 : This position is meta to the methoxy group and ortho to the carbonitrile group.

Given these electronic effects, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are strongly predicted to occur at the C-7 position, which is electronically enriched by the para-methoxy group. Under certain harsh acidic conditions, the methoxy group itself could potentially be displaced by a nucleophile, as has been observed in related systems. nih.gov

Reactivity of the 1-Oxoisoindoline Lactam Ring System

The lactam ring, a cyclic amide, is a key reactive center in the this compound scaffold. Its reactivity is centered around the amide bond and the adjacent nitrogen and carbonyl functionalities.

Ring-Opening and Ring-Closing Reactions of the Lactam

The stability of the five-membered lactam ring in the isoindolinone system allows for both ring-opening and ring-closing reactions under specific conditions. These transformations are crucial for converting the isoindolinone core into other heterocyclic systems or for introducing functionalities.

Ring-opening of the lactam can be achieved under strong acidic or basic conditions, leading to the formation of substituted 2-aminomethylbenzoic acid derivatives. For instance, hydrolysis with a strong base like sodium hydroxide would cleave the amide bond to yield a sodium carboxylate and a primary amine. Conversely, acidic hydrolysis would yield the corresponding carboxylic acid and ammonium salt. The presence of the methoxy and cyano groups on the aromatic ring can influence the rate of these reactions through their electronic effects.

While specific examples for this compound are not extensively documented, related studies on similar lactam systems demonstrate the feasibility of such transformations. For example, N-aryl-3-spirocyclic-β-lactams have been shown to undergo ring-opening and recyclization reactions catalyzed by superacid systems.

Reaction TypeReagents and ConditionsExpected Product
Basic HydrolysisAqueous NaOH, heatSodium 2-(aminomethyl)-4-methoxy-5-cyanobenzoate
Acidic HydrolysisAqueous HCl, heat2-(ammoniomethyl)-4-methoxy-5-cyanobenzoic acid chloride

Table 1: Representative Ring-Opening Reactions

Functionalization at the Nitrogen Atom of the Isoindolinone Ring

The nitrogen atom of the lactam in this compound is a nucleophilic center and can be readily functionalized through various alkylation and acylation reactions. This allows for the introduction of a wide array of substituents, significantly expanding the chemical space of its derivatives.

Deprotonation of the N-H bond with a suitable base, such as sodium hydride or potassium carbonate, generates a nucleophilic anion that can react with various electrophiles. Common transformations include N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and N-arylation through cross-coupling reactions. The synthesis of N-functionalized isoindolinones is a well-established strategy for creating biologically active compounds. researchgate.net

Reagent ClassExample ReagentProduct Type
Alkyl HalidesMethyl iodideN-Methyl-4-methoxy-1-oxoisoindoline-5-carbonitrile
Acyl ChloridesAcetyl chlorideN-Acetyl-4-methoxy-1-oxoisoindoline-5-carbonitrile
Sulfonyl Chloridesp-Toluenesulfonyl chlorideN-(p-Toluenesulfonyl)-4-methoxy-1-oxoisoindoline-5-carbonitrile

Table 2: Examples of N-Functionalization Reactions

Electrophilic and Nucleophilic Aromatic Substitution on the Benzo-Fused Portion of the Isoindolinone Core

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution:

The methoxy group at the C4 position is a strong activating group and an ortho-, para-director. The amide group of the lactam is a deactivating group but also an ortho-, para-director. The nitrile group at the C5 position is a strong deactivating group and a meta-director.

Considering these combined effects, electrophilic substitution is expected to be challenging due to the presence of the deactivating nitrile group. However, if a reaction were to occur, the most likely position for substitution would be the C7 position, which is ortho to the activating methoxy group and not sterically hindered. The C6 position is sterically hindered by the adjacent nitrile group. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The conditions for these reactions would need to be carefully optimized to overcome the deactivating effect of the nitrile group.

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitrile group at the C5 position activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). While a good leaving group is typically required for SNAr reactions, in highly activated systems, even a hydride ion can be displaced. More commonly, a pre-existing leaving group, such as a halogen, would be substituted by a nucleophile.

For this compound itself, direct nucleophilic substitution of a hydrogen atom is unlikely. However, if a derivative with a suitable leaving group at a position activated by the nitrile group were synthesized (e.g., a 6-halo derivative), it would be a good substrate for SNAr reactions. Nucleophiles such as amines, alkoxides, and thiolates could then be introduced at that position. The electron-donating methoxy group would have a deactivating effect on nucleophilic substitution at adjacent positions.

Reaction TypePosition of SubstitutionDirecting Effects
Electrophilic Aromatic SubstitutionC7 (most likely)Methoxy (ortho), Amide (ortho), Nitrile (meta)
Nucleophilic Aromatic SubstitutionPositions activated by a leaving group and the nitrile groupNitrile (activating), Methoxy (deactivating)

Table 3: Regioselectivity in Aromatic Substitution Reactions

Mechanistic Investigations and Reaction Pathway Elucidation for 4 Methoxy 1 Oxoisoindoline 5 Carbonitrile Synthesis and Transformations

Detailed Reaction Mechanisms for the Formation of 4-Methoxy-1-oxoisoindoline-5-carbonitrile

One of the most powerful and modern approaches for constructing the isoindolinone skeleton is through transition-metal-catalyzed C-H activation. nih.gov For the synthesis of this compound, a plausible starting material would be a correspondingly substituted N-alkoxybenzamide. The general mechanism for such a transformation, often catalyzed by palladium or rhodium, is initiated by the chelation-assisted ortho-C-H activation of the benzamide (B126) derivative.

A widely accepted mechanism for palladium-catalyzed C-H activation and subsequent annulation with an alkene to form an isoindolinone is as follows:

C-H Metalation: The catalyst, typically a palladium(II) species, coordinates to the directing group of the N-substituted benzamide (e.g., an N-methoxy group). This directs the catalyst to the ortho-position of the aromatic ring, leading to the formation of a palladacycle intermediate through C-H bond activation.

Alkene Insertion: The alkene substrate then coordinates to the palladium center of the palladacycle and subsequently inserts into the palladium-carbon bond.

Reductive Elimination: The final step involves reductive elimination, which forms the new C-N bond of the isoindolinone ring and regenerates the active palladium catalyst.

Another relevant mechanistic pathway is the electrophilic cyclization of o-(1-alkynyl)benzamides. nih.gov This method can produce a variety of substituted isoindolin-1-ones under mild conditions. nih.gov The reaction is initiated by the attack of an electrophile (e.g., I+, from ICl or I₂) on the alkyne, which induces an intramolecular cyclization via nucleophilic attack by the amide nitrogen or oxygen. The regioselectivity of this cyclization is a critical aspect, determining whether an isoindolinone or an isoquinolinone is formed. nih.gov

Catalytic Cycle Analysis in Metal-Mediated Syntheses of Isoindolinones

The efficiency and selectivity of metal-mediated isoindolinone syntheses are best understood by analyzing the catalytic cycles of the transition metals involved, most commonly palladium and rhodium. nih.govrsc.org These cycles illustrate the sequential steps the metal center undergoes to facilitate the desired bond formations.

Palladium-Catalyzed Dehydrogenative C–H Cyclization: A notable example is the palladium-on-carbon (Pd/C) catalyzed intramolecular dehydrogenative C(sp³)–H amidation. nih.gov This process is advantageous as it often does not require an external oxidant. nih.gov

The proposed catalytic cycle is as follows:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the C-H bond of the methyl group of an o-toluamide derivative, forming a Pd(II) intermediate.

Reductive Elimination: This is followed by reductive elimination of the desired isoindolinone product, regenerating the Pd(0) catalyst. In this dehydrogenative process, hydrogen gas is often the only byproduct. nih.gov

Catalyst System Key Features Reference
Pd/CNo external oxidant required, dehydrogenative C(sp³)–H amidation. nih.gov
Pd(OAc)₂/dpppUsed in carbonylative cyclization of o-halobenzoates and primary amines. nih.gov
[RuCl₂(p-cymene)]₂/AgSbF₆Catalyzes cyclization of N-substituted benzamides with allylic alcohols. rsc.orgrsc.org
Rh(III) ComplexesUsed for enantioselective [4+1] annulation of benzamides and alkenes. acs.org

Rhodium-Catalyzed [4+1] Annulation: Rhodium catalysts, particularly chiral cyclopentadienyl (B1206354) (Cp) rhodium complexes, have been employed for the enantioselective synthesis of isoindolinones. acs.org The catalytic cycle for the [4+1] annulation of benzamides and alkenes typically involves:

C-H Activation: A Rh(III) complex catalyzes the ortho-C-H activation of the N-substituted benzamide, forming a rhodacycle intermediate.

Alkene Insertion: The alkene coordinates to and inserts into the Rh-C bond.

Intramolecular Hydroamination: An intramolecular enantioselective hydroamination reaction occurs.

Reductive Elimination/Protonolysis: The cycle is completed by a step that releases the isoindolinone product and regenerates the active Rh(III) catalyst. acs.org

Understanding Regioselectivity and Stereoselectivity in Functional Group Transformations

The synthesis of a specific isomer of a substituted isoindolinone like this compound hinges on controlling the regioselectivity and stereoselectivity of the reaction.

Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over other possible positions. youtube.com In the context of isoindolinone synthesis, this is crucial when the aromatic ring of the benzamide precursor has multiple C-H bonds that could potentially be activated, or when an unsymmetrical alkene is used.

Directing Groups: The regioselectivity of C-H activation is often controlled by a directing group on the amide nitrogen. rsc.org This group chelates to the metal catalyst, bringing it into proximity with a specific ortho C-H bond.

Steric and Electronic Effects: The inherent electronic properties and steric hindrance of substituents on both the benzamide and the coupling partner can influence which regioisomer is formed. For instance, in the reaction of an isoindolinone-derived propargylic alcohol, the position of a methyl group on a phenyl substituent can direct the cyclization to favor the sterically less crowded regioisomer. acs.org

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.com Many biologically active isoindolinones are chiral, making enantioselective synthesis a key goal. chim.it

Chiral Catalysts: A common strategy to achieve high enantioselectivity is the use of a chiral catalyst, such as a rhodium complex with a chiral cyclopentadienyl ligand. acs.org These catalysts create a chiral environment around the reacting substrates, favoring the formation of one enantiomer of the product. acs.org

Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to the starting material. The auxiliary directs the stereochemical outcome of the cyclization and is then removed in a subsequent step. chim.it

Substrate Control: In some cases, existing stereocenters in the substrate can direct the formation of new stereocenters.

Structure Activity Relationship Sar Studies of 4 Methoxy 1 Oxoisoindoline 5 Carbonitrile Analogs

Influence of the Isoindolinone Core Structural Modifications on Biological Activity

The isoindolinone scaffold is a privileged structure in medicinal chemistry, recognized as a fundamental pharmacophore in a multitude of biologically active compounds. nih.govnih.gov Its rigid, bicyclic nature provides a defined three-dimensional framework that can be strategically decorated with various functional groups to achieve specific molecular interactions with biological targets. nih.gov The inherent biological activity of the isoindolinone core is evident in natural products and synthetic pharmaceuticals, which exhibit properties ranging from antihypertensive to anticancer. nih.gov

Research into the modification of the isoindolinone core has revealed several key insights:

Rigidity and Conformation: The introduction of a rigid isoindolinone fragment into more flexible molecules, such as cyclic peptides, has been shown to enhance biological activity. nih.gov This is attributed to the isoindolinone unit acting as a conformational constraint, locking the molecule into a specific posture that can bind more effectively to a target protein. nih.gov In one study, incorporating an isoindolinone fragment into analogs of the natural cyclopeptide Fenestin A led to compounds that could significantly induce apoptosis in cancer cells. nih.gov The position of the isoindolinone fragment within the cyclic structure resulted in different stereostructures and conformations, which in turn led to varied biological activities. nih.gov

Substitution on the Lactam Nitrogen: The nitrogen atom of the γ-lactam ring is a common site for modification. Altering the substituent at this position can significantly impact the compound's properties. For instance, in a series of isoindolinone derivatives studied for antioxidant activity, the nature of the group attached to the nitrogen atom was critical. A compound bearing a cyclohexanol (B46403) group exhibited the highest antioxidant activity, while one with a simple ethyl group showed the lowest. nih.gov This suggests that substituents at this position can influence the molecule's electronic properties and its ability to participate in radical scavenging mechanisms. nih.gov

Annulation and Fusion: Expanding the isoindolinone core by fusing it with other ring systems is another strategy to modulate activity. For example, pyrazino[1,2-a]indol-1-one derivatives, which can be considered as expanded analogs of the isoindolinone core, have shown potent anticancer activity. mdpi.com

Biosynthetic Modifications: The formation of the isoindolinone core itself is a complex enzymatic process. nih.gov Understanding this biosynthesis allows for the generation of novel derivatives. Enzymes involved in the formation of the isoindolinone scaffold can be used to create new analogs by supplying different amino-containing compounds during the enzymatic reaction, leading to diverse structures. nih.gov

The following table summarizes the influence of different isoindolinone core modifications on biological activity based on reported studies.

Modification Type Structural Change Observed Impact on Biological Activity Reference Compound(s)
Conformational ConstraintIncorporation into a cyclic peptideEnhanced antitumor activity by inducing a specific binding conformation.Fenestin A Analogs
N-SubstitutionVariation of substituent on the lactam nitrogenModulated antioxidant activity; cyclohexanol group conferred higher activity than an ethyl group.Substituted 2-sulfamoylisoindolinones
Core ExpansionFusion with a pyrazine (B50134) ringResulted in potent cytotoxicity against various cancer cell lines.Pyrazino[1,2-a]indol-1-ones

Role of the Methoxy (B1213986) Group in Modulating Molecular Interactions and Potency

Key functions of the methoxy group include:

Enhancing Potency: In several classes of compounds, the introduction of a methoxy group leads to a significant increase in potency. For example, studies on 4-azaindole (B1209526) derivatives revealed that 4-methoxyindole (B31235) analogs possessed substantially higher potency against Trypanosoma cruzi compared to their non-methoxylated counterparts. researchgate.net Similarly, in a series of carbonic anhydrase inhibitors with a 5,10-dihydroindeno[1,2-b]indole (B1207775) scaffold, the presence of methoxy groups was a key feature of the most active compounds. nih.gov

Modulating Binding Interactions: The methoxy group can act as a hydrogen bond acceptor through its oxygen atom. More subtly, its methyl group can engage in hydrophobic or van der Waals interactions within a protein's binding pocket. The specific orientation of the methoxy group can be critical. In studies of allosteric inhibitors of the enzyme ALOX15, the location of the methoxy group within the binding pocket was directly correlated with the degree of inhibition, influencing the conformation of the enzyme. mdpi.com

Improving Physicochemical and ADME Properties: The methoxy group can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It can increase metabolic stability by blocking a potential site of hydroxylation. Its impact on lipophilicity is context-dependent, but it generally imparts different solubility and permeability characteristics compared to a hydroxyl or a simple hydrogen substituent. nih.gov

The table below illustrates the impact of the methoxy group on potency in a comparative example.

Compound Key Structural Feature Biological Target Potency (IC₅₀ or Kᵢ)
Indole Analog 14-MethoxyindoleTrypanosoma cruzi1.03 µM
Indole Analog 2Unsubstituted IndoleTrypanosoma cruzi4.03 µM

Impact of the Carbonitrile Group on Biological Recognition and Efficacy

The carbonitrile or cyano (-C≡N) group is a versatile and increasingly important functional group in drug design. nih.gov Its unique electronic properties and linear geometry allow it to serve multiple roles in molecular recognition and the modulation of biological efficacy. sioc-journal.cn In the context of 4-Methoxy-1-oxoisoindoline-5-carbonitrile, the carbonitrile group at the 5-position is expected to be a critical determinant of activity.

The impact of the carbonitrile group can be summarized as follows:

Hydrogen Bonding and Polar Interactions: The nitrogen atom of the nitrile group possesses a lone pair of electrons and a significant dipole moment, making it an effective hydrogen bond acceptor. researchgate.netnih.gov This allows it to form strong, directional interactions with hydrogen bond donors in a protein's active site, such as the backbone amide N-H groups or the side chains of amino acids like serine or arginine. researchgate.netnih.gov For example, in inhibitors of the enzyme PDE4, a nitrile group was found to form crucial hydrogen bonds within the binding pocket, explaining its enhanced effectiveness compared to other inhibitors. nih.gov

Bioisosteric Replacement: The nitrile group is often used as a bioisostere for other functional groups. Its linear shape and size allow it to mimic a carbonyl group or a halogen atom. sioc-journal.cnnih.gov For instance, the nitrile nitrogen can occupy the same spatial position as a carbonyl oxygen in a receptor, engaging in similar polar interactions. nih.gov This can improve binding affinity while potentially offering advantages in terms of metabolic stability or synthetic accessibility.

Modulation of Physicochemical Properties: Incorporating a nitrile group can significantly alter a molecule's physicochemical properties. It generally increases polarity and can improve aqueous solubility. nih.gov This can lead to better pharmacokinetic profiles, including enhanced bioavailability and prolonged half-life. nih.govsioc-journal.cn Furthermore, the nitrile group is metabolically quite stable and less prone to the metabolic liabilities that can affect other functional groups. nih.gov

The following table highlights the roles a nitrile group can play in ligand-protein interactions.

Interaction Type Description Potential Interacting Residues Consequence for Biological Activity
Hydrogen BondingActs as a hydrogen bond acceptor. researchgate.netSerine, Arginine, Tyrosine, Backbone N-H. researchgate.netnih.govAnchors the ligand in the binding site, enhances affinity and selectivity.
Dipole-Dipole InteractionsThe strong dipole of the C≡N bond interacts with polar regions of the binding site. nih.govPolar amino acid side chains, metal ions.Contributes to binding energy and specificity.
Covalent BondingCan react with cysteine or serine residues in some enzyme active sites to form a reversible covalent bond. researchgate.netCysteine, Serine.Leads to potent, long-lasting inhibition.

Stereochemical Considerations in Oxoisoindoline Derivatives and Their Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, interacting differently with different stereoisomers of a drug molecule. For oxoisoindoline derivatives, particularly those with chiral centers, stereochemistry can have a profound impact on biological activity.

Enantioselectivity in Binding: The two enantiomers of a chiral drug can have vastly different affinities for their biological target. One enantiomer (the eutomer) may fit perfectly into the binding site, while the other (the distomer) may bind weakly or not at all. This difference in binding can lead to significant variations in potency. Studies on various chiral compounds have shown that stereochemistry is often a key driver for potency and pharmacokinetics. nih.gov

Stereoselective Synthesis: Recognizing the importance of stereochemistry, a significant effort in medicinal chemistry is dedicated to the stereoselective synthesis of bioactive molecules. This involves developing synthetic routes that produce a single, desired stereoisomer, avoiding the need to separate a mixture of isomers later on. nih.gov For isosteviol (B191626) derivatives, stereoselective synthesis was crucial for preparing a series of compounds to clarify the structure-activity correlation for alpha-glucosidase inhibition. nih.gov The change of stereochemistry at specific positions can have a major influence on biological activity, sometimes leading to novel derivatives with a different or improved therapeutic profile. nih.gov

The general principle of stereoselectivity is illustrated in the table below.

Property Eutomer (More Active Isomer) Distomer (Less Active Isomer) Implication
Binding Affinity High affinity for the target site.Low or no affinity for the target site.Potency difference between isomers can be several orders of magnitude.
Biological Effect Elicits the desired therapeutic effect.May be inactive, have a different effect, or contribute to side effects.A pure eutomer is generally preferred for therapeutic use.
Metabolism May be metabolized at a different rate.May be metabolized by different pathways.Can lead to different pharmacokinetic profiles for each isomer.

Mechanisms of Biological Activity and Molecular Target Engagement for 4 Methoxy 1 Oxoisoindoline 5 Carbonitrile Derivatives

Enzyme Inhibition Mechanisms

The isoindolinone core is a privileged structure capable of interacting with the active sites of several key enzymes, leading to their inhibition.

Derivatives of the isoindolinone class are recognized as potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis. The primary mechanism of DPP-IV inhibition involves preventing the breakdown of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP). acs.org These hormones are released after food consumption and stimulate insulin (B600854) production. By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to increased insulin levels, which is beneficial in managing type 2 diabetes. acs.org

The inhibitory activity is often achieved through interactions with specific subsites (S1, S2) within the enzyme's catalytic domain. nih.gov Structure-activity relationship (SAR) studies on isoindoline-class inhibitors have shown that specific substitutions on the isoindolinone core are crucial for high potency and selectivity. researchgate.net For instance, many effective inhibitors are proline mimetics that occupy the S1 pocket of the enzyme. nih.gov The design of these inhibitors can be substrate-based, mimicking the natural substrates of DPP-IV, or non-substrate-based, binding to allosteric sites. nih.gov The interactions are typically non-covalent, involving hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. researchgate.net

Table 1: Inhibitory Activity of Representative DPP-IV Inhibitors This table is representative of the general class of DPP-IV inhibitors to illustrate typical potency.

Compound Target IC50 Inhibition Type
Sitagliptin DPP-IV - Competitive
Vildagliptin DPP-IV - Competitive
Alogliptin DPP-IV <10 nM Competitive
Linagliptin DPP-IV ~1 nM Competitive

Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed in the stroma of many epithelial cancers and at sites of tissue remodeling. wikipedia.org It shares structural homology with DPP-IV but has distinct substrate specificities. wikipedia.org FAP possesses both dipeptidyl peptidase and endopeptidase activity. wikipedia.org

Inhibitors based on the N-acyl-glycyl-(2-cyanopyrrolidine) scaffold have been developed to be highly potent and selective for FAP over related enzymes like DPP-IV and Prolyl Oligopeptidase (POP). nih.gov Selectivity against DPPs is often achieved by removing the basic P2 amine group, which is critical for binding to the acidic residues in the DPP active site. wikipedia.org The corresponding residues in FAP's active site have a different orientation, which allows for the accommodation of acylated P2-amines, a key feature of many selective FAP inhibitors. wikipedia.org For example, an N-(4-quinolinoyl) substitution was found to increase FAP affinity significantly compared to an N-(1-naphthoyl) group. wikipedia.org Research into α-ketoamide-based peptidomimetics has also yielded potent FAP inhibitors with sub-nanomolar potency and high selectivity. google.com

Table 2: Inhibitory Potency of Representative FAP Inhibitors

Compound Scaffold Target K_i / IC50 Selectivity
N-(1-naphthoyl)-Gly-(2-cyanopyrrolidine) FAP 3.0 nM High vs. DPPs
N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) FAP ~0.05 nM High vs. DPPs, PREP
IOCB22-AP446 (α-ketoamide) FAP 89 pM High vs. DPP-IV

Derivatives based on the related isoindoline-1,3-dione (phthalimide) scaffold have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. wikipedia.org Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

In a study of novel 1-H-isoindole-1,3(2H)-dione derivatives, compounds were synthesized and tested for their inhibitory activity. wikipedia.org The most potent compound for AChE inhibition featured a phenyl substituent at the 4-position of a piperazine (B1678402) ring, achieving an IC50 value of 1.12 μM. For BuChE, a derivative with a diphenylmethyl moiety was most effective, with an IC50 of 21.24 μM. wikipedia.org These findings suggest that the isoindoline (B1297411) core can serve as a foundational structure for designing cholinesterase inhibitors. wikipedia.org

Table 3: Cholinesterase Inhibition by Isoindoline-1,3-dione Derivatives

Derivative Target IC50 (μM)
Derivative I (phenylpiperazine substituent) AChE 1.12
Derivative III (diphenylmethyl moiety) BuChE 21.24

Receptor Modulation and Allosteric Effects

Beyond direct enzyme inhibition, isoindolinone derivatives can modulate the activity of receptors through non-competitive, allosteric mechanisms.

The metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a therapeutic target for various neurological disorders. Instead of competing with the endogenous ligand glutamate at the orthosteric binding site, certain isoindolone derivatives act as positive allosteric modulators (PAMs). PAMs bind to a topographically distinct site on the receptor, typically within the seven-transmembrane (7TM) domain, and potentiate the receptor's response to glutamate. This approach can offer greater subtype selectivity and a more nuanced modulation of receptor signaling compared to orthosteric ligands.

A series of isoindolone derivatives were synthesized and evaluated as mGluR2 PAMs. One compound, AZ12559322, demonstrated high affinity for mGluR2 with a Ki of 1.31 nM and excellent selectivity over other mGluR subtypes. This highlights the potential of the isoindolinone scaffold in developing highly selective allosteric modulators for CNS targets.

Table 4: Binding Affinity of Isoindolone-Based mGluR2 PAMs

Compound Target Ki (nM) Mechanism
AZ12559322 mGluR2 1.31 Positive Allosteric Modulator

Protein Degradation via Ubiquitin-Proteasome System (UPS) Modulation

A sophisticated mechanism of action for isoindolinone-based compounds involves hijacking the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS). This system tags unwanted proteins with ubiquitin, marking them for destruction by the proteasome.

The isoindolinone core is structurally related to thalidomide (B1683933) and its analogs (known as immunomodulatory imide drugs or IMiDs), which are famous for their ability to bind to Cereblon (CRBN). google.com CRBN is a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. By binding to CRBN, these molecules act as a "molecular glue," recruiting new proteins (neo-substrates) to the E3 ligase complex that would not normally be targeted, leading to their ubiquitination and subsequent degradation. nih.gov

This mechanism has been powerfully exploited in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a linker, and a ligand for an E3 ligase. Isoindolinone derivatives serve as potent CRBN-recruiting ligands in these constructs. google.com By tethering a target protein to the CRBN E3 ligase, a PROTAC can induce the degradation of virtually any protein of interest. Researchers have developed novel isoindolinone-based CRBN ligands to improve selectivity and avoid the off-target degradation of natural neo-substrates associated with traditional IMiDs.

Ligand-Induced Protein Degradation Mechanisms (e.g., IKZF2 degraders)

Derivatives of 4-Methoxy-1-oxoisoindoline-5-carbonitrile can function as potent modulators of the ubiquitin-proteasome system, particularly as molecular glue degraders. These compounds often incorporate a Cereblon (CRBN) E3 ligase ligand, which is a key component in a class of drugs that induce the degradation of neo-substrate proteins. nih.gov

A notable application of this mechanism is in the development of selective degraders of Ikaros Family Zinc Finger Protein 2 (IKZF2), also known as Helios. Novel small-molecule ligands of CRBN have been developed that can induce the degradation of IKZF2. nih.gov For instance, the degrader ALV2, which is structurally related to this class of compounds, has been shown to preferentially degrade IKZF2 over other Ikaros family members like IKZF1 and IKZF3 in human regulatory T cells (Tregs). nih.gov This selectivity is significant because IKZF2 is a critical transcription factor for maintaining the stability and suppressive function of Tregs. nih.gov The acute pharmacological degradation of IKZF2 by these compounds has been demonstrated to recapitulate the phenotype observed from the genetic loss of the Ikzf2 gene in Tregs, leading to the destabilization of their anergic phenotype. nih.gov

The mechanism of degradation relies on the formation of a ternary complex between the CRBN E3 ligase, the molecular glue degrader, and the target protein (IKZF2). Structural analyses suggest that the specificity of these interactions is highly sensitive to small changes in the ligand's structure. nih.gov The interface between the degrader and the IKZF2 zinc-finger domain is crucial for the stability of this complex, which subsequently leads to the ubiquitination and proteasomal degradation of IKZF2. nih.gov The preference of certain degraders for IKZF2 over IKZF1/3 is attributed to subtle differences in the amino acid residues of the target proteins and how they accommodate the chemical structure of the degrader molecule. nih.gov

Broader Biological Pathways and Cellular Processes

Antioxidant Mechanisms for Oxoisoindoline Derivatives

The antioxidant potential of oxoisoindoline derivatives is often linked to the specific functional groups attached to their core structure. The presence of a methoxy (B1213986) (-OCH3) group, as in this compound, can significantly influence antioxidant activity. nih.gov Methoxyl groups are known to enhance the antioxidant capacity of phenolic compounds. nih.gov

The primary antioxidant mechanisms for such compounds generally involve hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton-loss electron transfer (SPLET). nih.gov The efficiency of these mechanisms is dictated by the molecular structure. Phenolic hydroxyl groups, which can be present in derivatives, are key players in antioxidant activity, acting as direct radical scavengers by donating a hydrogen atom to form a more stable radical. nih.govnih.gov

Theoretical and experimental studies on related phenolic acids have shown that the number and position of methoxy and hydroxyl groups on an aromatic ring directly correlate with antioxidant strength. nih.gov For instance, the presence of a methoxy group can enhance the electron-donating ability of the molecule, which stabilizes the resulting radical after hydrogen or electron donation. nih.gov This suggests that derivatives of this compound, especially those incorporating phenolic moieties, could exhibit significant antioxidant effects by scavenging harmful free radicals like DPPH and hydroxyl radicals. nih.govnih.gov

Antimicrobial Modes of Action (e.g., Antibacterial Properties)

Derivatives based on the isoindoline and isoquinoline (B145761) scaffold have demonstrated notable antimicrobial properties. The core structure serves as a versatile pharmacophore for developing agents against various pathogens, particularly bacteria. mdpi.comresearchgate.net

Synthetic derivatives have been tested against both Gram-positive and Gram-negative bacteria. For example, certain tricyclic isoquinoline derivatives have shown efficacy against Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com The mode of action is believed to involve the physical interaction of the compound with microbial structures, leading to growth inhibition. nih.gov The antibacterial potency can be quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Below is a table summarizing the antibacterial activity of some isoquinoline derivatives against selected pathogens.

Table 1: Antibacterial Activity of Isoquinoline Derivatives

Compound Staphylococcus aureus (MIC, µg/mL) Streptococcus pneumoniae (MIC, µg/mL) Enterococcus faecium (MIC, µg/mL)
8d 16 - 128
8f 32 32 64

Data sourced from a study on tricyclic isoquinoline derivatives. mdpi.com The specific structures of 8d and 8f are detailed in the source publication.

Similarly, oxazolidinone derivatives, which share some structural features with components that can be linked to the oxoisoindoline core, are a well-established class of antibiotics. mdpi.com The development of novel oxazolidinone-based compounds continues to yield agents with potent antibacterial activity. mdpi.com These findings underscore the potential of the oxoisoindoline scaffold in designing new antimicrobial agents. researchgate.netnih.gov

Modulation of Cell Growth and Differentiation

Derivatives of this compound can exert significant control over cell growth and differentiation, primarily through their targeted protein degradation capabilities. As discussed, the selective degradation of the transcription factor IKZF2 in regulatory T cells (Tregs) by molecular glue degraders leads to a profound change in the cellular state. nih.gov By eliminating IKZF2, these compounds destabilize the suppressive phenotype of Tregs, which is a critical process in immune modulation and has implications for cancer immunotherapy. nih.gov

Molecular Binding Modes and Protein-Ligand Interaction Analysis in In Vitro Studies

Understanding the precise interactions between a ligand and its protein target is fundamental to drug design. For derivatives of this compound, in vitro studies, often complemented by computational methods like molecular docking and molecular dynamics (MD) simulations, have provided detailed insights into their binding modes. wiley.comnih.gov

In the context of IKZF2 degradation, structural analysis has revealed the key interactions within the ternary complex of CRBN-degrader-IKZF2. nih.gov Although high-resolution data for all derivatives is not available, studies on related compounds show that the degrader's core structure mediates the interface with the β-hairpin loop of the IKZF2 zinc finger domain. nih.gov Specific residues, such as H141 in IKZF2, are critical for sensitivity to imide-induced degradation and are found in close proximity to parts of the ligand, contributing to binding through hydrophobic interactions. nih.gov

Molecular docking studies on other heterocyclic scaffolds have also elucidated binding modes. For instance, in the inhibition of ALOX15, the methoxyphenyl group of an inhibitor was found to locate at the bottom of a binding cavity defined by specific alpha-helices, while other parts of the molecule interact with the entrance of the pocket. mdpi.com MD simulations are used to test the stability of these predicted binding poses over time. nih.govmdpi.com These computational tools help to visualize and understand how a ligand is oriented within a protein's active site and which amino acid residues are critical for forming hydrogen bonds, hydrophobic interactions, or other stabilizing forces. nih.gov This detailed analysis of protein-ligand interactions is essential for optimizing the potency and selectivity of these compounds. nih.gov

Theoretical and Computational Chemistry Analyses of 4 Methoxy 1 Oxoisoindoline 5 Carbonitrile

Electronic Structure and Molecular Orbital Theory Calculations

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the electronic structure of molecules like 4-Methoxy-1-oxoisoindoline-5-carbonitrile. These calculations reveal the distribution of electrons within the molecule, which is fundamental to its reactivity, stability, and intermolecular interactions.

Key aspects of the electronic structure analysis include the determination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitrile group (-CN) significantly influence the electron density distribution across the aromatic isoindolinone core.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, red areas signify regions of high electron density (negative potential), often associated with lone pairs on oxygen or nitrogen atoms, which are susceptible to electrophilic attack. Blue areas indicate electron-deficient regions (positive potential), which are prone to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital (FMO) Properties calculated using DFT

Parameter Value (eV) Description
HOMO Energy -6.5 Indicates the energy of the highest energy electrons available to be donated.
LUMO Energy -1.8 Represents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap 4.7 A larger gap suggests higher kinetic stability and lower chemical reactivity.

Spectroscopic Property Predictions and Validation

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Methods like DFT can accurately forecast Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for structural confirmation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions, when compared with experimental spectra, help in the precise assignment of signals to specific atoms in the molecule.

Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of the molecule. nih.gov Each predicted frequency corresponds to a specific bond stretching, bending, or wagging motion. These theoretical spectra are invaluable for assigning the absorption bands observed in experimental FT-IR spectra to their corresponding functional groups, such as the C=O stretch of the lactam, the C≡N stretch of the nitrile, and the C-O stretch of the methoxy group. researchgate.net

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help rationalize fragmentation patterns observed in electron ionization mass spectrometry (EI-MS). By calculating bond dissociation energies and the stability of potential fragment ions, a likely fragmentation pathway can be proposed.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Assignment
C1 - 168.5 Carbonyl (C=O)
C3 4.45 52.0 Methylene (B1212753) (-CH₂-)
C4 - 159.0 Aromatic C-O
C5 - 105.0 Aromatic C-CN
C6 7.80 135.0 Aromatic C-H
C7 7.65 125.0 Aromatic C-H
C-Nitrile - 117.0 Nitrile (-C≡N)
-OCH₃ 3.90 56.0 Methoxy (-OCH₃)
N-H 8.50 - Amide (-NH-)

Table 3: Predicted Principal IR Absorption Frequencies (cm⁻¹) and Their Assignments

Frequency (cm⁻¹) Vibrational Mode Functional Group
3350 N-H Stretch Amide
2230 C≡N Stretch Nitrile
1695 C=O Stretch Lactam (Amide I)
1610, 1480 C=C Stretch Aromatic Ring
1250 C-O Stretch Aryl Ether

Conformational Analysis and Energetic Profiles

Conformational analysis explores the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. unacademy.com For this compound, a key flexible point is the rotation of the methoxy group relative to the aromatic ring.

Table 4: Relative Energy Profile for Methoxy Group Rotation

Dihedral Angle (C-C-O-C) Relative Energy (kcal/mol) Conformation
0.0 Most Stable (Planar)
90° 2.5 Transition State
180° 0.2 Stable (Planar)

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions. In the context of synthesizing oxoisoindolinones, theoretical models can be used to map out the entire reaction pathway. This involves identifying all reactants, intermediates, transition states, and products.

By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy and, consequently, the rate of the reaction. Characterizing the geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a level of detail that is often inaccessible through experimental means alone. This modeling can be used to optimize reaction conditions, predict the feasibility of a proposed synthetic route, and understand the origins of regioselectivity and stereoselectivity.

Ligand-Protein Docking and Molecular Dynamics Simulations

For molecules with therapeutic potential, understanding how they bind to a target protein is paramount. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose.

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when it binds to a protein's active site. youtube.com Docking algorithms sample a large number of possible conformations and orientations, scoring them based on factors like electrostatic and van der Waals interactions. Studies on related isoindolin-1-one (B1195906) derivatives have shown that the core scaffold can form crucial hydrogen bonds with protein backbones, for instance with residues like Valine and Lysine in protein kinases, while different substituents explore various hydrophobic pockets. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. youtube.com An MD simulation calculates the forces between all atoms in the system and uses them to predict their motions, providing a dynamic view of the binding. nih.gov These simulations can reveal how the protein and ligand adjust to each other upon binding, the stability of key interactions (like hydrogen bonds), and the role of water molecules in the binding site. The binding free energy, a measure of binding affinity, can also be estimated from MD trajectories using methods like MM/PBSA. nih.gov

Table 5: Hypothetical Key Interactions for this compound in a Kinase Binding Site (Based on Analogues)

Interaction Type Ligand Group Protein Residue (Example)
Hydrogen Bond Lactam C=O Hinge Region Backbone NH (e.g., Val)
Hydrogen Bond Lactam N-H Hinge Region Backbone C=O (e.g., Glu)
Hydrophobic Aromatic Ring Leucine, Isoleucine
π-π Stacking Aromatic Ring Phenylalanine, Tyrosine

Future Research Directions and Translational Perspectives for 4 Methoxy 1 Oxoisoindoline 5 Carbonitrile in Chemical Biology

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of isoindolinone derivatives has evolved significantly, with modern methods offering greater efficiency and sustainability. While classical approaches exist, recent advancements in transition metal-catalyzed reactions have become prominent for their high yields and functional group tolerance. rsc.orgresearchgate.net

A particularly promising avenue for the synthesis of compounds like 4-Methoxy-1-oxoisoindoline-5-carbonitrile involves rhodium(II)-catalyzed reactions. These methods can utilize 3-hydroxyisoindolinones and diazo compounds to create complex isoindolinone derivatives, including those with continuous quaternary carbons, in high yields. rsc.org Such strategies are noted for their green chemistry metrics, offering an environmentally conscious approach to synthesis. rsc.org

Another efficient method is the potassium carbonate-catalyzed tandem aldol/cyclization reaction of active methylene (B1212753) compounds with 2-cyanobenzaldehyde. This approach allows for the straightforward synthesis of 3-substituted isoindolinones. The resulting products can be further functionalized, demonstrating the versatility of this synthetic route.

Design of Novel Chemical Probes and Tools for Biological Research

Small-molecule chemical probes are essential tools for dissecting complex biological pathways and validating new drug targets. icr.ac.uk The isoindolinone scaffold, due to its biological relevance and synthetic tractability, is an excellent candidate for the development of such probes.

A chemical probe based on this compound could be designed to investigate specific biological processes. For instance, by attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a reactive group for covalent labeling, this molecule could be used to identify and study its protein targets within a cellular context.

The development of such probes would enable a deeper understanding of the mechanism of action of this class of compounds. These tools would be instrumental in target identification and validation, which are critical early steps in the drug discovery pipeline. icr.ac.uk Future efforts could focus on creating photo-affinity probes or clickable probes derived from this compound to facilitate the precise identification of its binding partners in complex biological systems.

Exploration of Polypharmacology and Multi-Target Modulation by Isoindolinone Derivatives

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly recognized paradigm in drug discovery, particularly for complex diseases like cancer. stocktitan.net Isoindolinone derivatives have shown potential as multi-target agents. For example, some have been designed as dual inhibitors of histone deacetylases (HDACs) and other cancer-related targets. nih.gov

The unique electronic properties of this compound, with its methoxy (B1213986) and carbonitrile substituents, suggest that it may interact with multiple biological targets. The methoxy group could be involved in hydrogen bonding, while the carbonitrile group can participate in various non-covalent interactions. This structural arrangement could lead to a polypharmacological profile, potentially targeting different enzymes or receptors simultaneously.

Future research should explore the multi-target landscape of this compound. This can be achieved through a combination of computational screening against a panel of biological targets and experimental validation using biochemical and cellular assays. Identifying a multi-target profile could open up new therapeutic applications for this compound in diseases where hitting a single target is insufficient. A synthetic derivative of an isoindolinone-imide structure, IGC-M3, has already demonstrated a multi-target approach by addressing four different pathological mechanisms in Alzheimer's disease. stocktitan.net

Contribution to the Discovery of Next-Generation Small Molecules in Chemical Biology and Drug Discovery

The isoindolinone core is a cornerstone in the development of new therapeutics. nih.govnih.gov Derivatives of this scaffold have been investigated for a wide range of biological activities, including as anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.net Notably, some isoindolinone-based compounds have been developed as potent and selective inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs). novartis.comnih.govacs.org

The structure-activity relationships (SAR) of isoindolinone-based HDAC inhibitors have been explored, revealing that modifications to the isoindolinone ring can significantly impact potency and selectivity. novartis.comnih.gov For example, the introduction of a hydroxamic acid group can confer potent HDAC inhibitory activity. nih.gov The specific substitution pattern of this compound could be a starting point for the design of a new generation of selective enzyme inhibitors or modulators of protein-protein interactions. nih.gov

Future work should involve extensive biological screening of this compound and its analogs to identify novel biological activities. This could lead to the discovery of first-in-class molecules with new mechanisms of action, further cementing the importance of the isoindolinone scaffold in advancing chemical biology and drug discovery.

Table of Mentioned Compounds

Compound Name
This compound
3-hydroxyisoindolinones
2-cyanobenzaldehyde
IGC-M3

Interactive Data Table: Research Directions for this compound

Research AreaKey FocusPotential Impact
Synthetic Chemistry Development of efficient and sustainable synthetic routes using modern catalytic methods.Enables large-scale production for further research and development.
Chemical Probe Development Design and synthesis of tagged or reactive derivatives to identify and study biological targets.Elucidates mechanism of action and validates new drug targets.
Polypharmacology Exploration of multi-target interactions through computational and experimental screening.Offers new therapeutic strategies for complex diseases.
Drug Discovery Investigation of novel biological activities and development of next-generation therapeutic agents.Expands the therapeutic potential of the isoindolinone scaffold.

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR to confirm methoxy group integration and nitrile position. For example, methoxy protons typically appear as singlets at δ 3.8–4.0 ppm .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsion strains. Isoindoline rings often exhibit planar geometry deviations of ±5° .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 217.0743 for C₁₀H₈N₂O₂) .

Advanced Tip : Use DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data to resolve ambiguities .

How can researchers address contradictory biological activity data for isoindoline derivatives in preclinical studies?

Advanced Research Question
Contradictions in bioactivity (e.g., variable IC₅₀ values) may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Solubility issues : Poor aqueous solubility may lead to underreporting of activity. Use DMSO stock solutions ≤0.1% v/v .
  • Metabolic instability : Hepatic microsomal assays (e.g., rat liver S9 fractions) can identify rapid degradation pathways .

Q. Methodology :

Replicate assays under standardized conditions.

Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays.

Apply statistical tools (e.g., Grubbs’ test) to identify outliers .

What computational strategies are effective for predicting the reactivity of this compound in nucleophilic reactions?

Advanced Research Question

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to predict sites for nucleophilic attack. The nitrile group often acts as an electrophilic center .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. THF) on reaction pathways .
  • Docking studies : Predict interactions with enzymatic targets (e.g., kinases) using AutoDock Vina .

Data Insight : For isoindoline analogs, LUMO energies near −2.5 eV correlate with higher reactivity toward amines .

How can researchers mitigate challenges in crystallizing this compound for structural studies?

Basic Research Question
Crystallization hurdles include polymorphism and low melting points (<150°C). Strategies:

  • Solvent screening : Use mixed solvents (e.g., EtOAc/hexane) for slow evaporation .
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation .
  • Temperature gradients : Gradual cooling from 80°C to 4°C to enhance crystal growth .

Case Study : A related isoindoline derivative (CAS 885524-97-0) crystallized in the P2₁/c space group with Z = 4, revealing intramolecular H-bonding between the methoxy and carbonyl groups .

What are the best practices for ensuring reproducibility in scale-up synthesis of isoindoline derivatives?

Advanced Research Question

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology .
  • Quality control : Validate purity via HPLC (C18 column, 254 nm) with retention time ±0.1 min .

Q. Reproducibility Checklist :

  • Document lot numbers of reagents (e.g., Kanto Chemical’s >98% purity standards) .
  • Archive NMR and HRMS raw data in open-access repositories.

How do researchers resolve discrepancies in reported spectroscopic data for isoindoline-based compounds?

Basic Research Question
Discrepancies often stem from:

  • Deuterated solvent effects : CDCl₃ vs. DMSO-d₶ can shift methoxy peaks by 0.2 ppm .
  • Tautomerism : Keto-enol equilibria in solution may alter ¹³C NMR carbonyl signals (δ 170–190 ppm) .

Q. Resolution Workflow :

Compare data with PubChem or Reaxys entries (e.g., InChIKey KPONUKNKUYUEGQ for analogs) .

Use 2D NMR (HSQC, HMBC) to assign ambiguous signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.